molecular formula C20H23BrN6 B6476371 3-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine CAS No. 2640967-23-1

3-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Cat. No. B6476371
CAS RN: 2640967-23-1
M. Wt: 427.3 g/mol
InChI Key: YZPPKAMBXJMXSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains a pyridazine ring, a piperazine ring, a pyrazole ring, and a bromophenyl group. Piperazine rings are common in pharmaceuticals and can modulate the pharmacokinetic properties of a drug .


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized via multi-step protocols involving reactions like the Mannich reaction .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “3-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine”:

Antimicrobial Activity

This compound has shown significant potential as an antimicrobial agent. Its structure allows it to interact with microbial cell membranes, disrupting their integrity and leading to cell death. Studies have demonstrated its effectiveness against a variety of bacterial and fungal strains, making it a promising candidate for developing new antibiotics .

Antitumor Activity

Research indicates that this compound exhibits antitumor properties by inducing apoptosis in cancer cells. It interferes with the cell cycle and promotes the activation of caspases, which are crucial for programmed cell death. This makes it a potential candidate for cancer therapy, particularly in targeting resistant cancer cell lines .

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and reduces the activity of enzymes like cyclooxygenase (COX), which are involved in the inflammatory response. This suggests its potential use in treating inflammatory diseases such as arthritis .

Neuroprotective Effects

This compound has shown neuroprotective effects in various models of neurodegenerative diseases. It helps in reducing oxidative stress and inflammation in neuronal cells, thereby protecting them from damage. This property is particularly valuable in the context of diseases like Alzheimer’s and Parkinson’s .

Antioxidant Activity

The compound exhibits strong antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is beneficial in preventing cellular damage and has potential applications in treating conditions associated with oxidative stress, such as cardiovascular diseases .

Antidepressant Effects

Studies have shown that this compound can act as an antidepressant by modulating neurotransmitter levels in the brain. It enhances the levels of serotonin and norepinephrine, which are crucial for mood regulation. This makes it a potential candidate for developing new antidepressant medications .

Antiparasitic Activity

The compound has demonstrated efficacy against various parasitic infections. It disrupts the life cycle of parasites and inhibits their growth, making it a promising agent for treating diseases like malaria and leishmaniasis .

Antifungal Properties

Research has highlighted the compound’s ability to inhibit the growth of fungal pathogens. It interferes with the synthesis of essential components of the fungal cell wall, leading to cell lysis and death. This property is particularly useful in developing treatments for fungal infections .

properties

IUPAC Name

3-[4-[2-(4-bromophenyl)ethyl]piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN6/c1-16-8-11-27(24-16)20-7-6-19(22-23-20)26-14-12-25(13-15-26)10-9-17-2-4-18(21)5-3-17/h2-8,11H,9-10,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPPKAMBXJMXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)CCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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